N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)
Description
Properties
CAS No. |
62051-12-1 |
|---|---|
Molecular Formula |
C15H30N2O2Si |
Molecular Weight |
298.50 g/mol |
IUPAC Name |
N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide |
InChI |
InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3 |
InChI Key |
VJJWRYLEWHKBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Silane Precursor Synthesis
The ethenyl(methyl)silane dihalide (e.g., ethenyl(methyl)dichlorosilane) serves as the primary precursor. This compound is synthesized via hydrosilylation of acetylene with methyldichlorosilane in the presence of a platinum catalyst. The reaction proceeds as:
The dichlorosilane intermediate is highly reactive, enabling subsequent amidation.
Amidation Reaction
N-butylacetamide is prepared by reacting butylamine with acetyl chloride in anhydrous conditions. The amide then reacts with the silane precursor in a dehydrohalogenation reaction. A base, such as triethylamine, is used to scavenge HCl, driving the reaction to completion:
The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C to moderate exothermicity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) enhance silane precursor solubility and stabilize intermediates. Lower temperatures (0–10°C) minimize side reactions, such as siloxane formation, while higher temperatures (up to 40°C) accelerate amide activation.
Purification and Characterization
Workup Procedures
Post-reaction, the mixture is filtered to remove ammonium salts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Analytical Data
Key characterization data include:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 0.35 (s, 3H, Si–CH<sub>3</sub>), 1.20–1.60 (m, 8H, N–C<sub>4</sub>H<sub>9</sub>), 3.30 (s, 6H, N–CO–CH<sub>3</sub>), 5.70–6.10 (m, 2H, CH<sub>2</sub>=CH–Si).
-
IR : 1650 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (Si–C stretch).
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The silicon center is prone to hydrolysis, necessitating anhydrous conditions. Strict glovebox techniques or Schlenk-line setups are recommended during handling.
Steric Hindrance
Bulky N-butyl groups hinder nucleophilic attack on silicon. Increasing reaction time (24–48 hours) or using excess amide (1.2–1.5 equivalents) compensates for reduced reactivity.
Comparative Analysis of Methods
| Parameter | Method A (Low-Temperature) | Method B (Catalyzed) |
|---|---|---|
| Yield | 65–75% | 80–85% (theoretical) |
| Reaction Time | 48 hours | 24 hours |
| Purity | ≥95% | ≥98% |
| Scalability | Lab-scale | Pilot-scale |
Method B remains hypothetical but draws on advancements in catalytic amidation from similar systems .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The silane group can be reduced to form silanols or siloxanes.
Substitution: The N-butylacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Silanols, siloxanes
Substitution: Substituted amides or alcohol derivatives
Scientific Research Applications
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in polymerization reactions, while the silane group can form stable bonds with various substrates. The N-butylacetamide groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Acetamides with Carbon-Based Linkers
(a) N,N'-(ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)
- Structure : Features an ethane-1,2-diyl (-CH2-CH2-) linker instead of silanediyl.
- Properties: Lower thermal stability compared to silicon-linked analogs due to weaker C-C bonds. Higher solubility in polar solvents (e.g., ethanol, DMSO) owing to increased hydrogen bonding from acetyl groups .
- Applications : Primarily used in polymer crosslinking and as intermediates in organic synthesis .
(b) N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS 67499-49-4)
Bis-Acetamides with Aromatic Linkers
(a) N,N'-[Methylenedi-4,1-phenylene]bis[N-methylacetamide] (CAS 2719-05-3)
- Structure : Methylenedi-phenylene (-CH2-C6H4-) linker with N-methylacetamide groups.
- Properties :
- Applications : Investigated in drug delivery systems for controlled release .
(b) N,N'-Diacetyl benzidine (CAS 613-35-4)
- Structure: Biphenyl core with acetylated amino groups.
- Properties: High crystallinity and UV stability; melting point ~280°C. Potential carcinogenicity (similar to benzidine derivatives), restricting industrial use .
Bis-Acetamides with Heteroatom Linkers
(a) N,N'-[Methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetylacetamide] (CAS 62477-08-1)
- Structure : Chlorinated aromatic linker with acetyl groups.
- Properties :
- Applications: Potential use in flame-retardant materials .
(b) N,N-Diethylacetamide (CAS 685-91-6)
Key Differentiators of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)
- Silicon vs. Carbon Linkers : The silanediyl group offers superior thermal stability (Si-C bond energy ~318 kJ/mol vs. C-C ~346 kJ/mol but with greater bond flexibility). This may enhance performance in high-temperature applications .
- Hydrophobicity: The N-butyl groups and silanediyl linker increase lipophilicity (predicted logP ~3.8), making it suitable for non-polar matrices compared to acetylated analogs .
- Synthetic Complexity : Silanediyl incorporation likely requires specialized reagents (e.g., chlorosilanes), unlike carbon-linked bis-acetamides synthesized via standard amidation .
Q & A
Basic: What are the recommended safety protocols for handling N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure adequate ventilation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is advised if aerosolization occurs .
- First-Aid Measures:
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing the molecular structure of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1650 cm⁻¹) and Si-C stretching (~750 cm⁻¹) bands .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns, particularly cleavage at the Si-N bond .
Basic: How can researchers address contradictory or missing physicochemical data (e.g., solubility, stability) for N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide?
Answer:
- Solubility Determination:
- Stability Studies:
- Thermal Properties: Employ differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .
Advanced: What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) with biomolecules?
Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
- Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Parameterize the silicon center using force fields like GAFF2 .
- Molecular Dynamics (MD):
Advanced: How can researchers assess the environmental persistence and ecotoxicological impact of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide?
Answer:
- Persistence Studies:
- Ecotoxicology Models:
- Bioaccumulation Potential:
Advanced: What strategies are recommended for resolving synthetic challenges in scaling up N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) production?
Answer:
- Catalytic Optimization:
- Purification Techniques:
- Yield Improvement:
Advanced: How can researchers analyze potential contradictions in toxicity data between N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) and its structural analogs?
Answer:
- Comparative ToxCast Analysis:
- Mechanistic Studies:
- Structure-Activity Relationships (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
